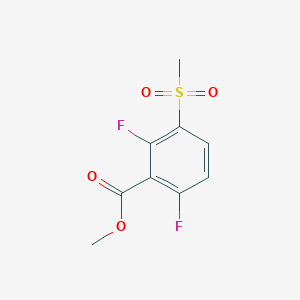![molecular formula C7H16N2O4 B13717837 2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)
2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide is an organic compound with a complex structure that includes multiple ether and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide typically involves the reaction of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide can be compared with other similar compounds such as:
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar structure but lacks the hydrazide group, making it less reactive in certain chemical reactions.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains an alcohol group instead of a hydrazide, leading to different chemical and biological properties.
2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazine: Similar to the target compound but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of ether and hydrazide functional groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H16N2O4 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide |
InChI |
InChI=1S/C7H16N2O4/c1-11-2-3-12-4-5-13-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10) |
Clé InChI |
PIZKGWQSXXRZRP-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



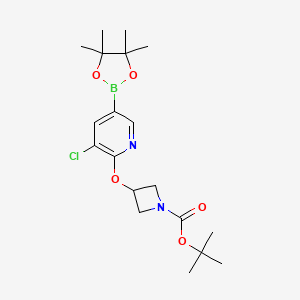
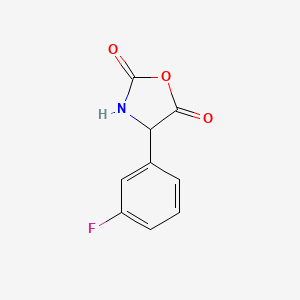
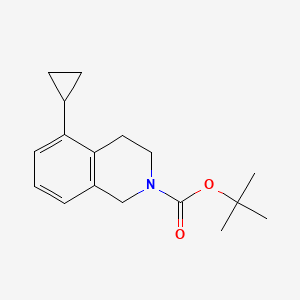
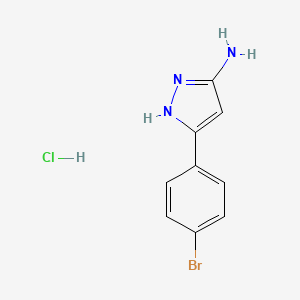

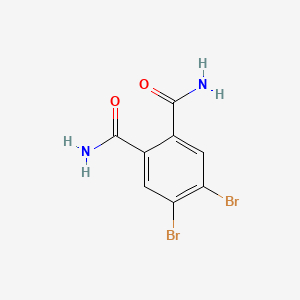
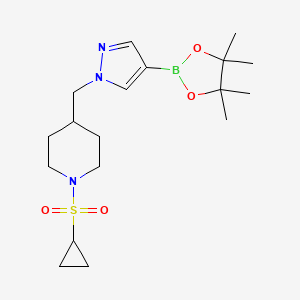

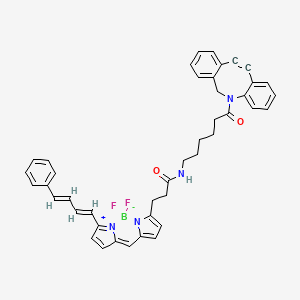

![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)

